molecular formula C18H20O3 B14529466 Benzoic acid, 4-methoxy-, 4-(1-methylpropyl)phenyl ester CAS No. 62717-03-7

Benzoic acid, 4-methoxy-, 4-(1-methylpropyl)phenyl ester

Cat. No.: B14529466
CAS No.: 62717-03-7
M. Wt: 284.3 g/mol
InChI Key: LLNRZJZNKAYTOI-UHFFFAOYSA-N
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Description

Benzoic acid, 4-methoxy-, 4-(1-methylpropyl)phenyl ester is an organic compound with a complex structure It consists of a benzoic acid moiety substituted with a methoxy group at the para position and an ester linkage to a 4-(1-methylpropyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methoxy-, 4-(1-methylpropyl)phenyl ester typically involves esterification reactions. One common method is the reaction of 4-methoxybenzoic acid with 4-(1-methylpropyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-methoxy-, 4-(1-methylpropyl)phenyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester linkage can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 4-(1-methylpropyl)phenol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Benzoic acid, 4-methoxy-, 4-(1-methylpropyl)phenyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of benzoic acid, 4-methoxy-, 4-(1-methylpropyl)phenyl ester involves its interaction with specific molecular targets. The methoxy group and ester linkage play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methoxy-, methyl ester: Similar structure but with a methyl group instead of the 4-(1-methylpropyl)phenyl group.

    Benzoic acid, 4-methoxy-, phenyl ester: Similar structure but with a phenyl group instead of the 4-(1-methylpropyl)phenyl group.

    4-Methoxybenzoic acid: Lacks the ester linkage and 4-(1-methylpropyl)phenyl group.

Uniqueness

Benzoic acid, 4-methoxy-, 4-(1-methylpropyl)phenyl ester is unique due to its specific ester linkage and the presence of the 4-(1-methylpropyl)phenyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

62717-03-7

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(4-butan-2-ylphenyl) 4-methoxybenzoate

InChI

InChI=1S/C18H20O3/c1-4-13(2)14-5-11-17(12-6-14)21-18(19)15-7-9-16(20-3)10-8-15/h5-13H,4H2,1-3H3

InChI Key

LLNRZJZNKAYTOI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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